B1576835 Plantaricin W

Plantaricin W

Cat. No.: B1576835
Attention: For research use only. Not for human or veterinary use.
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Description

Plantaricin W is a two-peptide bacteriocin produced by Lactobacillus plantarum , classified as a Class IIb lantibiotic. It consists of two synergistic peptides, this compoundα (29 amino acids) and this compoundβ (32 amino acids), which exhibit low antimicrobial activity individually but act synergistically at a 1:1 ratio to inhibit a broad spectrum of Gram-positive bacteria . The compound features a unique bridging pattern with a central lanthionine and overlapping thioether bridges near the C-termini of both peptides, which are critical for its functional role . Main Applications & Research Value: this compound has significant research value in food science and safety. Its strong anti-listerial activity makes it a promising biopreservative for controlling foodborne pathogens like Listeria monocytogenes in various products . Recent research has successfully incorporated this compound into carboxymethyl cellulose (CMC) films to create antimicrobial food packaging. This active packaging significantly reduces pathogen and spoilage microbe counts (mesophilic and psychrotrophic bacteria) in meat, extending shelf life and maintaining product pH . Furthermore, the plnW gene has been heterologously expressed in Lactococcus lactis , and studies indicate its protein product may also function as an immunity protein, conferring resistance to various bacteriocins . Mechanism of Action: As a two-peptide lantibiotic, this compound's bactericidal activity is a result of the combined action of its two peptides. The most common mechanism for this class of bacteriocins involves the disruption of cell wall integrity in target bacteria. The amphiphilic helical structure of the peptides allows them to insert into the cytoplasmic membrane, leading to membrane depolarization and pore formation. This causes an efflux of essential cellular metabolites and ultimately cell death . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

KCKWWNISCDLGNNGHVCTLSHECQVSCN

Origin of Product

United States

Scientific Research Applications

Food Preservation

Plantaricin W has significant applications in food preservation due to its ability to inhibit spoilage bacteria and pathogens.

Study Organism Tested Effectiveness Notes
Gupta & Tiwari (2024)Staphylococcus aureus ATCC 25923MIC: 79.16 µg/mLEffective in sterilized milk, completely inhibited growth at higher concentrations .
Ryan et al. (1996)Various spoilage bacteriaBroad-spectrum inhibitionDemonstrated potential as a natural preservative in dairy products .

The use of this compound in food systems could enhance the shelf-life of products by reducing microbial load, thus ensuring food safety.

Health Benefits

Research has shown that this compound may contribute to various health benefits, particularly through its probiotic effects.

  • Gut Health : Lactobacillus plantarum strains producing this compound have been associated with improvements in gut microbiota composition and function. In mouse models of colitis, the administration of Lb. plantarum D13 showed reduced inflammation and improved tissue regeneration .
  • Diabetes Management : Studies indicate that certain Lactobacillus strains can lower blood glucose levels in diabetic models, suggesting a potential role for this compound in metabolic health .

Antimicrobial Applications

This compound's antimicrobial properties extend beyond food preservation into clinical and veterinary applications:

  • Clinical Use : The bacteriocin has been investigated for its ability to combat antibiotic-resistant strains of bacteria, providing an alternative treatment option in clinical settings.
  • Veterinary Medicine : Its efficacy against pathogens affecting livestock could improve animal health and reduce reliance on traditional antibiotics .

Case Study 1: Co-Culturing for Enhanced Production

A study demonstrated that co-culturing Lactobacillus plantarum with Bacillus subtilis significantly increased the production of this compound by 32-fold compared to monoculture conditions. This finding highlights the potential for optimizing production methods in industrial applications .

Case Study 2: Modulation of Gut Microbiota

In a recent study involving DSS-induced colitis mice, treatment with Lb. plantarum D13 led to improved gut health markers and reduced inflammatory responses. Histopathological analysis indicated less mucosal damage compared to control groups, showcasing the therapeutic potential of this compound in inflammatory bowel diseases .

Preparation Methods

Cultivation of Lactobacillus plantarum for Plantaricin W Production

The initial step in preparing this compound is the cultivation of the producing strain Lactobacillus plantarum LMG 2379. This strain was originally isolated from fermenting Pinot Noir wine and is grown in de Man, Rogosa and Sharpe (MRS) broth, a nutrient-rich medium optimized for lactic acid bacteria.

  • Culture Conditions:
    • Temperature: 30°C
    • Medium: MRS broth
    • Incubation: Static or without agitation
    • Duration: Typically 24–48 hours until optimal cell density is reached

The culture supernatant contains the secreted bacteriocin peptides after removal of bacterial cells by centrifugation.

Extraction and Initial Concentration

After cultivation, the bacterial cells are removed by centrifugation at high speed (e.g., 8000 × g for 20 minutes at 4°C). The cell-free supernatant contains the crude bacteriocin.

  • Salt Precipitation:
    • Ammonium sulfate is added to the supernatant to approximately 70% saturation.
    • The mixture is stirred at 4°C to precipitate proteins, including bacteriocins.
    • After centrifugation, the precipitate is resuspended in distilled water.

This step concentrates the bacteriocin and removes some impurities.

Purification of this compound Peptides

This compound consists of two peptides, Plwα (29 amino acids) and Plwβ (32 amino acids), which act synergistically in a 1:1 ratio. Purification aims to isolate these peptides separately for characterization and activity assays.

Each peptide is collected separately by repeating the RP-HPLC step to ensure purity.

Characterization and Activity Assays

  • Antimicrobial Activity:

    • Activity is tested against indicator strains such as Lactobacillus sakei using microtiter plate assays or agar-well diffusion methods.
    • The individual peptides show low activity alone but exhibit strong synergistic antimicrobial effects when combined in equal amounts.
  • Chemical and Structural Analysis:

    • Amino acid sequencing is performed by Edman degradation.
    • Mass spectrometry (e.g., electrospray ionization) confirms molecular masses.
    • Chemical modifications may be applied to facilitate sequencing of modified residues.
    • The peptides contain lantibiotic-specific residues such as cysteines and serines involved in thioether bridge formation, characteristic of lantibiotics.

Summary Table of Preparation Steps

Step Description Conditions/Techniques Purpose
1. Cultivation Growth of L. plantarum in MRS broth at 30°C Static incubation, 24–48 h Production of bacteriocin
2. Cell Removal Centrifugation at 8000 × g, 20 min, 4°C Centrifuge Obtain cell-free supernatant
3. Salt Precipitation Ammonium sulfate to 70% saturation, stirring at 4°C Protein precipitation Concentrate bacteriocin
4. Chromatographic Purification Cation exchange, gel filtration, RP-HPLC Sequential chromatography Isolate pure Plwα and Plwβ
5. Activity Assay Microtiter plate or agar diffusion against indicator strain Standard microbiological assays Confirm antimicrobial activity
6. Structural Characterization Edman degradation, mass spectrometry Chemical sequencing and MS Determine peptide structure

Research Findings and Notes

  • This compound peptides are lantibiotics with unique structural features, including unmodified cysteines and serines, distinguishing them from other two-peptide lantibiotics like staphylococcin C55 and lacticin 3147.
  • Synergistic activity is crucial; the peptides alone have minimal antimicrobial effect but together inhibit a broad spectrum of Gram-positive bacteria effectively.
  • The preparation method emphasizes gentle handling (low temperature, controlled pH) to preserve peptide activity.
  • Purification relies heavily on chromatographic techniques to achieve high purity necessary for detailed characterization and potential application development.

Q & A

Q. What methodological approaches are recommended for identifying and characterizing Plantaricin W in novel bacterial isolates?

To identify this compound, researchers should:

  • Perform bacteriocin activity assays using agar diffusion methods against indicator strains (e.g., Listeria monocytogenes) to confirm antimicrobial activity .
  • Use PCR amplification with primers specific to the pln locus (e.g., plnW genes) to detect genetic markers .
  • Employ SDS-PAGE and mass spectrometry to purify and validate the molecular weight of the bacteriocin, ensuring alignment with known this compound properties (~3–5 kDa for class IIb bacteriocins) .
  • Reference genome databases (e.g., Lactobacillus plantarum WCFS1) to compare genetic organization and confirm novelty .

Q. How should researchers design experiments to assess the stability and optimal production conditions of this compound?

Key steps include:

  • pH and temperature stability tests : Incubate purified this compound at varying pH levels (2.0–10.0) and temperatures (20°C–100°C), followed by activity assays to determine tolerance ranges .
  • Fermentation optimization : Test carbon/nitrogen sources, incubation time, and agitation rates in broth cultures. Measure bacteriocin yield via HPLC or bioactivity titers .
  • Statistical design : Use response surface methodology (RSM) or factorial designs to identify significant variables affecting production .

Advanced Research Questions

Q. What strategies address contradictions in the functional annotation of the pln locus across Lactobacillus plantarum strains producing this compound?

Discrepancies in gene function (e.g., regulatory vs. structural roles) require:

  • Comparative genomics : Align pln loci from diverse strains (e.g., J23, J51, S34) to identify conserved domains or divergent regions .
  • Knockout mutagenesis : Disrupt specific genes (e.g., plnW1/W2) to observe phenotypic changes in bacteriocin production or regulation .
  • Transcriptomic analysis : Use RNA-seq to map expression patterns under inducing conditions (e.g., low pH, co-culture with pathogens) .

Q. How can researchers overcome challenges in heterologous expression of this compound in non-native hosts like Escherichia coli?

Methodological considerations include:

  • Vector design : Use inducible promoters (e.g., T7/lacZ) and codon-optimized plnW genes to enhance expression in E. coli .
  • Fusion tags : Incorporate histidine or GST tags for affinity chromatography, followed by enzymatic cleavage to recover active bacteriocin .
  • Solubility optimization : Test refolding buffers (e.g., urea gradient dialysis) and co-express chaperones to improve protein solubility .

Q. What frameworks are critical for analyzing synergistic interactions between this compound and other bacteriocins or antibiotics?

Rigorous experimental design should involve:

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices to quantify synergy/antagonism .
  • Time-kill curves : Compare bactericidal kinetics of this compound alone vs. combinations with antibiotics (e.g., ampicillin) .
  • Mechanistic studies : Use fluorescence microscopy or membrane potential dyes to assess pore-forming activity in combination therapies .

Methodological Best Practices

Q. How should researchers validate the purity and structural integrity of this compound during purification?

  • Multi-step chromatography : Combine ion-exchange and reversed-phase HPLC to achieve >95% purity, verified by MALDI-TOF .
  • Circular dichroism (CD) : Confirm secondary structure (e.g., α-helical content) matches native bacteriocin .
  • Bioactivity correlation : Ensure specific activity (AU/mg) remains consistent across purification stages .

Q. What statistical methods are appropriate for interpreting variability in this compound’s inhibitory spectrum across studies?

  • Meta-analysis : Aggregate data from multiple studies to identify strain-/condition-dependent trends .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate environmental factors (e.g., pH, salinity) with activity .
  • Power calculations : Predefine sample sizes to ensure statistical significance in inhibition assays .

Addressing Data Contradictions

Q. How can conflicting reports on this compound’s stability under aerobic vs. anaerobic conditions be resolved?

  • Controlled replication : Repeat experiments under standardized oxygen levels (e.g., anaerobic chambers vs. aerobic shakers) .
  • Proteomic profiling : Use LC-MS to detect oxidative modifications (e.g., methionine oxidation) that may reduce activity .
  • Kinetic modeling : Compare degradation rates under both conditions to quantify oxygen sensitivity .

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